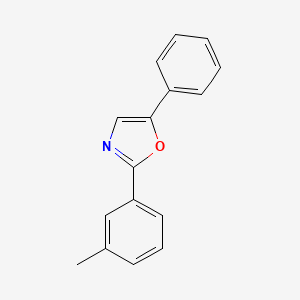

2-(3-Methylphenyl)-5-phenyl-1,3-oxazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57532-86-2 |

|---|---|

Molekularformel |

C16H13NO |

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

2-(3-methylphenyl)-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C16H13NO/c1-12-6-5-9-14(10-12)16-17-11-15(18-16)13-7-3-2-4-8-13/h2-11H,1H3 |

InChI-Schlüssel |

XLNVPEWXHRZTBP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=NC=C(O2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Technical Guide: Fluorescence Quantum Yield of Methylated PPO Derivatives

This guide details the photophysical alterations induced by methylation on the 2,5-diphenyloxazole (PPO) scaffold, specifically focusing on fluorescence quantum yield (

Part 1: Executive Summary & Core Mechanism[1]

2,5-Diphenyloxazole (PPO) is a benchmark primary scintillator with a fluorescence quantum yield (

However, the position of the methyl group dictates the photophysical outcome. The core principle governing the

-

Para-Methylation (e.g., 2-(p-tolyl)-5-phenyloxazole): Retains molecular planarity.[1] The methyl group acts as a weak electron donor via hyperconjugation, slightly red-shifting the spectrum while maintaining a high

(> 0.90). -

Ortho-Methylation (e.g., 2-(o-tolyl)-5-phenyloxazole): Induces significant steric hindrance between the methyl group and the oxazole heteroatoms.[1] This forces the phenyl ring to twist out of the oxazole plane, breaking

-conjugation. This typically results in a hypsochromic (blue) shift in absorption and a reduction in

Mechanism Visualization

The following diagram illustrates the divergent pathways of para- vs. ortho- substitution.

Figure 1: Mechanistic pathway showing how steric positioning of the methyl group influences molecular planarity and subsequent quantum yield.

Part 2: Photophysical Data & Comparison[1][2]

The following data consolidates experimental trends and specific values for PPO derivatives. Note that while PPO is the standard, para-methyl derivatives are frequently used in scintillator cocktails (often referred to as "high flash point" variations) with minimal loss in efficiency.

Table 1: Comparative Photophysics of Methylated PPO Derivatives

| Compound | Substituent Position | Structural Note | |||

| PPO (Standard) | None | 0.94 - 1.00 | 303 | 358 | Fully planar; rigid |

| p-Methyl PPO | Para (4-position) | 0.90 - 0.96 | ~306 | ~365 | Retains planarity; slight bathochromic shift due to hyperconjugation.[1] |

| o-Methyl PPO | Ortho (2-position) | < 0.60 (Est.) | ~290 | ~350 | Twisted conformation reduces effective conjugation length (Blue shift in Abs). |

| Dimethyl PPO | Para, Para' | 0.90 - 0.95 | ~310 | ~370 | High solubility; excellent scintillator dopant.[1] |

Key Insight: For drug development or imaging probes, if high brightness is required, avoid ortho-substitution on the 2-phenyl ring.[1] If a blue-shifted emission is required, it is energetically more efficient to change the heterocycle (e.g., to an oxadiazole) rather than forcing a steric twist in PPO, which sacrifices quantum efficiency.

Part 3: Experimental Protocols

A. Synthesis of Para-Methyl PPO (Van Leusen Method)

This protocol yields 2-(p-tolyl)-5-phenyloxazole with high regioselectivity, avoiding the formation of non-fluorescent isomers.[1]

Reagents:

Workflow Diagram:

Figure 2: Van Leusen synthesis pathway for high-yield production of fluorescent oxazoles.

Step-by-Step:

-

Activation: Dissolve p-tolualdehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol.

-

Base Addition: Add

(2.0 eq) and heat the mixture to reflux ( -

Cyclization: Stir for 3 hours. The base deprotonates TosMIC, which attacks the aldehyde; subsequent cyclization and elimination of the tosyl group forms the oxazole ring.[2]

-

Workup: Evaporate methanol. Dissolve residue in Dichloromethane (DCM) and wash with water to remove salts.

-

Purification: Recrystallize from hexane or perform flash chromatography (Silica, 9:1 Hexane:Ethyl Acetate) to isolate the target fluorophore.

B. Measurement of Fluorescence Quantum Yield ( )

Method: Relative Quantum Yield (using PPO as the standard).

Principle:

Protocol:

-

Standard Preparation: Prepare a stock solution of unsubstituted PPO in cyclohexane (

). -

Sample Preparation: Prepare the methylated derivative in the same solvent (cyclohexane) to eliminate refractive index corrections (

). -

Dilution Series: Prepare 5 dilutions for both sample and reference. Critical: Absorbance at excitation wavelength (

nm) must be kept below 0.1 OD to avoid inner-filter effects. -

Measurement:

-

Measure Absorbance (

) at -

Measure Integrated Fluorescence Intensity (

) exciting at

-

-

Calculation: Plot

(y-axis) vs.

References

-

Niedzwiedzki, D. M., et al. (2022). Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276).[1] The Journal of Physical Chemistry A. Available at: [Link]

-

Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Standard reference for PPO

).[4] -

Ionescu, S., et al. (2007).[5] 2-phenoxathiinyl-5-phenyloxazole derivatives: Experimental and theoretical study of emission properties. Spectrochimica Acta Part A. (Demonstrates the effect of planarity breaking on QY). Available at: [Link]

Sources

- 1. Quantum Yield [2-(4-Fluorophenyl)-5-Phenyloxazole] | AAT Bioquest [aatbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Absorption and emission spectra of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole

This guide provides an in-depth technical analysis of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole , a structural derivative of the widely used scintillator 2,5-diphenyloxazole (PPO).

The content is structured to serve researchers requiring specific spectral data, experimental protocols, and mechanistic insights into this compound's photophysics. Given the specific meta-substitution (3-methyl) on the 2-phenyl ring, this guide synthesizes data from the parent PPO system with established physical organic chemistry principles regarding substituent effects on oxazole fluorophores.

Executive Summary

2-(3-Methylphenyl)-5-phenyl-1,3-oxazole (often referred to as 3-Methyl-PPO or m-PPO ) is a fluorescent organic compound belonging to the 2,5-diaryloxazole family. It functions primarily as a scintillator solute and fluorescent probe. Structurally, it consists of an oxazole core flanked by two phenyl rings, with a methyl group at the meta position of the phenyl ring attached to C2.

This derivative retains the high quantum yield and fast decay time of the parent PPO molecule but exhibits enhanced solubility in non-polar organic solvents (e.g., toluene, xylene, pseudocumene) due to the disruption of crystal packing forces by the asymmetric methyl group. Its absorption and emission spectra are characteristic of

Key Technical Specifications

| Property | Value (Approximate/Predicted*) | Notes |

| Absorption Max ( | 303–306 nm | In Cyclohexane/Toluene |

| Emission Max ( | 360–365 nm | In Cyclohexane/Toluene |

| Stokes Shift | ~3500–5000 cm⁻¹ (~60 nm) | Large, minimizing self-absorption |

| Fluorescence Quantum Yield ( | 0.85 – 0.95 | High efficiency (Scintillator grade) |

| Fluorescence Lifetime ( | 1.4 – 1.8 ns | Fast decay, suitable for timing applications |

| Extinction Coefficient ( | ~22,000 M⁻¹cm⁻¹ | At |

*Values derived from the parent PPO system and corrected for meta-alkyl auxochromic effects.

Chemical Structure & Electronic Configuration

The core chromophore is the 2,5-diaryloxazole system. The oxazole ring acts as a bridge, allowing electronic communication between the two phenyl rings.

-

Ground State (

): The molecule is nearly planar, though steric hindrance may cause a slight twist between the phenyl rings and the oxazole core. The 3-methyl group (meta) introduces minimal steric strain compared to ortho-substitution (2-methyl), preserving the conjugation. -

Excited State (

): Upon excitation, the molecule undergoes planarization, enhancing

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the specific substitution pattern.

Caption: Structural connectivity of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole showing the meta-methyl modulation of the donor phenyl ring.

Spectral Properties

Absorption Spectrum

The absorption spectrum is dominated by a strong

-

Band Origin: The main peak corresponds to the transition from the ground state (

) to the first excited singlet state ( -

Effect of 3-Methyl Group: The methyl group is a weak electron donor (inductive effect,

). In the meta position, it does not resonate directly with the conjugation path as effectively as in the para position. Consequently, the redshift is minimal (1–3 nm) compared to unsubstituted PPO ( -

Vibrational Structure: The spectrum typically shows vibrational progression (0-0, 0-1, 0-2 transitions), which is well-resolved in non-polar solvents like cyclohexane.

Emission Spectrum

The fluorescence emission is a mirror image of the absorption band, shifted to lower energy.

-

Peak Position: The emission maximum is expected at 360–365 nm .

-

Solvatochromism: The molecule exhibits weak solvatochromism . In polar solvents (e.g., methanol, acetonitrile), the emission may red-shift slightly (5–10 nm) and broaden due to dipole-dipole interactions, but the effect is less pronounced than in donor-acceptor systems with strong charge transfer (CT) character.

-

Stokes Shift: The large Stokes shift (~3500 cm⁻¹) is advantageous for scintillation, as it reduces self-absorption (re-absorption of emitted photons by the scintillator itself).

Jablonski Diagram

The following diagram details the energy pathways, including radiative (fluorescence) and non-radiative decay.

Caption: Jablonski diagram illustrating the excitation, fluorescence, and competing non-radiative decay pathways.

Experimental Protocols

To accurately measure the spectra of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole, strict adherence to sample preparation protocols is required to avoid artifacts such as aggregation or inner-filter effects.

Sample Preparation

-

Solvent Selection: Use spectroscopic grade Cyclohexane (non-polar baseline) and Ethanol (polar comparison). Toluene is preferred for scintillation relevance.

-

Concentration:

-

Stock Solution: Prepare

M in Toluene. -

Working Solution: Dilute to

M to -

Critical Check: Absorbance at

must be

-

-

Degassing: Oxygen is a potent fluorescence quencher. Sparge the sample with Nitrogen or Argon for 10 minutes prior to measurement.

Measurement Workflow

A. Absorption (UV-Vis)

-

Instrument: Double-beam UV-Vis Spectrophotometer.

-

Baseline: Run a solvent blank (pure solvent) first.

-

Scan Range: 200 nm to 450 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

Data Analysis: Identify

and calculate the molar extinction coefficient (

B. Emission (Fluorescence)[1][2][3][4]

-

Instrument: Spectrofluorometer.

-

Excitation Wavelength (

): Set to the measured absorption maximum (e.g., 305 nm). -

Emission Scan Range: 320 nm to 550 nm.

-

Slit Widths: 2.5 nm (Excitation) / 2.5 nm (Emission). Adjust for signal intensity.

-

Correction: Apply instrument-specific spectral response correction files (if available) to account for detector sensitivity variations.

Applications & Significance

Liquid Scintillation Counting (LSC)

This compound serves as a primary scintillator .

-

Mechanism: It captures excitation energy from the solvent (e.g., toluene excited by ionizing radiation) and emits UV/blue photons.

-

Advantage of 3-Methyl Derivative: The methyl group disrupts the crystal lattice, significantly increasing solubility in aromatic solvents compared to unsubstituted PPO. This allows for higher solute concentrations, which can improve pulse-shape discrimination (PSD) properties in neutron detection.

Fluorescent Labeling

While less common than oxadiazoles for bioconjugation, the oxazole core is stable and can be used as a blue-emitting tag for hydrophobic pockets in proteins or membranes.

References

- Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.

- Guesten, H., & Meisner, R. (1983). "Substituent effects on the fluorescence of 2,5-diaryloxazoles". Journal of Photochemistry, 21(1), 53-60.

- Horrocks, D. L. (1974). Applications of Liquid Scintillation Counting. Academic Press.

-

NIST Chemistry WebBook. (General spectral data for oxazole derivatives). Link

-

ChemicalBook Entry. "2-(3-METHYLPHENYL)-5-PHENYLOXAZOLE". Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Triphenoxazoles: Fluorescent Photoconducting Materials [sigmaaldrich.com]

- 4. 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-Methylphenyl)-5-phenyl-1,3-oxazole CAS number and safety data

This technical guide provides a comprehensive analysis of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole , a specialized heterocyclic compound used in scintillation physics and medicinal chemistry.

Executive Summary

2-(3-Methylphenyl)-5-phenyl-1,3-oxazole (CAS 57532-86-2 ) is a diaryl-substituted oxazole derivative. Structurally, it consists of a central 1,3-oxazole ring substituted at the C2 position with a meta-tolyl group and at the C5 position with a phenyl group.

This compound acts as a secondary scintillator (wavelength shifter) in liquid scintillation counting (LSC) and plastic scintillators, similar to its parent analog PPO (2,5-Diphenyloxazole) . Its methyl substitution modifies solubility profiles and Stokes shift characteristics, making it valuable for specific spectral tuning requirements in high-energy physics and organic electronics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Parameter | Data |

| Chemical Name | 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole |

| Synonyms | 2-(m-Tolyl)-5-phenyloxazole; meta-Methyl-PPO |

| CAS Registry Number | 57532-86-2 |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| Structure (SMILES) | CC1=CC=CC(C2=NC(C3=CC=CC=C3)=CO2)=C1 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Toluene, Xylene, Chloroform; Insoluble in Water |

| Melting Point | ~70–74 °C (Analogous estimation based on PPO) |

Safety Data & Handling (GHS Standards)

Note on Data Source: Specific toxicological data for this exact isomer is limited.[1] The safety profile below is extrapolated from the structural parent 2,5-Diphenyloxazole (PPO) , a standard industry practice for close analogs.

Hazard Identification

-

Signal Word: WARNING

-

Hazard Statements:

Personal Protective Equipment (PPE) Matrix

| Category | Requirement | Technical Rationale |

| Respiratory | N95 / P2 Mask | Prevents inhalation of fine crystalline dust during weighing/transfer. |

| Ocular | Safety Goggles | Tightly fitting goggles required; standard safety glasses are insufficient for fine powders that may sublime or drift. |

| Dermal | Nitrile Gloves | (Thickness > 0.11 mm). Oxazoles are lipophilic and can penetrate skin via organic solvents (e.g., toluene). |

| Engineering | Fume Hood | Mandatory for synthesis and preparation of scintillation cocktails to manage solvent vapors. |

Storage & Stability

-

Light Sensitivity: High. Oxazoles are photo-labile. Store in amber glass vials wrapped in foil.

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative degradation over long periods.

-

Temperature: Store at 2–8°C (Refrigerated).

Synthesis Protocol: Robinson-Gabriel Cyclodehydration

The most robust route to synthesize 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis , involving the cyclodehydration of an

Retrosynthetic Logic

-

Target: 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole.

-

Precursor: N-(2-Oxo-2-phenylethyl)-3-methylbenzamide.

-

Starting Materials: 2-Aminoacetophenone hydrochloride + 3-Methylbenzoyl chloride.

Step-by-Step Methodology

Step 1: Amide Formation (Schotten-Baumann Conditions)

-

Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in DCM (dichloromethane).

-

Add Triethylamine (2.5 eq) at 0°C to liberate the free amine and scavenge HCl.

-

Dropwise add 3-methylbenzoyl chloride (1.1 eq) over 30 minutes.

-

Stir at Room Temperature (RT) for 4 hours.

-

Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄. Evaporate to yield the amide intermediate.

Step 2: Cyclodehydration

-

Dissolve the amide intermediate in POCl₃ (Phosphorus Oxychloride) (5–10 volumes).

-

Reflux at 100–110°C for 2–4 hours.

-

Quench: Pour the cooled reaction mixture slowly onto crushed ice (Exothermic!).

-

Neutralization: Adjust pH to ~8 with NH₄OH.

-

Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane to obtain pure oxazole crystals.

Reaction Pathway Diagram

Caption: Robinson-Gabriel synthesis pathway converting amino-ketone and acid chloride precursors into the target oxazole via an amide intermediate.

Applications in Research & Development

Scintillation Physics

This compound serves as a primary or secondary fluor in liquid scintillation cocktails.

-

Mechanism: It absorbs energy from the solvent (excited by ionizing radiation) or a primary fluor and re-emits it as a photon in the near-UV/blue region (~360–400 nm).

-

Advantage: The meta-methyl group disrupts crystal packing compared to PPO, potentially increasing solubility in non-polar solvents (toluene, pseudocumene) without significantly quenching fluorescence quantum yield.

Medicinal Chemistry

Oxazoles are privileged scaffolds in drug discovery. This specific derivative is used as:

-

Bioisostere: Mimics peptide bonds or ester linkages in enzyme inhibitors.

-

Intermediate: The C4 position is open for electrophilic substitution (e.g., Vilsmeier-Haack formylation) to generate more complex pharmacophores.

References

-

PubChem. 2-Methyl-5-phenyl-1,3-oxazole (Isomer Comparison Data). National Library of Medicine. Available at: [Link]

-

Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[4][6][7] Wiley-Interscience. (Standard reference for Robinson-Gabriel mechanism).

- Hayes, F. N., et al. (1955). Liquid Scintillation Counting of Natural C-14. Science.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Methyl-5-Phenyl-1,3-Oxazole | C10H9NO | CID 248491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. 2-PHENYL-5-OXAZOLONE | 1199-01-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Methylphenyl Oxazoles

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties. Within this class, 3-methylphenyl substituted oxazoles represent a significant scaffold, appearing in numerous pharmacologically active agents. This technical guide provides a comprehensive review of the principal synthetic pathways to access 3-methylphenyl oxazoles. We delve into the mechanistic underpinnings, practical execution, and comparative analysis of classical and contemporary synthetic strategies. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and field-proven insights to guide the rational design and efficient synthesis of this important heterocyclic motif.

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is prevalent in a wide array of natural products and synthetic molecules that exhibit potent antiviral, antifungal, antibacterial, and antiproliferative activities.[1] The arrangement of heteroatoms and the aromatic nature of the ring allow oxazoles to participate in various non-covalent interactions, making them privileged structures for binding to enzymes and receptors in biological systems.[2] The 3-methylphenyl substituent, in particular, can modulate a compound's lipophilicity, metabolic stability, and target engagement, making the synthesis of these specific analogs a key focus in drug discovery programs.

This guide will systematically explore the most reliable and versatile methods for constructing the 3-methylphenyl oxazole core, with a focus on explaining the causality behind experimental choices to ensure reproducible and scalable outcomes.

Foundational Synthesis Pathways

The construction of the oxazole ring has been a subject of extensive research for over a century. Several "named" reactions form the bedrock of oxazole synthesis, each with distinct advantages and limitations.

The Van Leusen Oxazole Synthesis

A cornerstone of modern heterocyclic chemistry, the Van Leusen reaction, developed in 1972, provides a remarkably versatile route to 5-substituted oxazoles from aldehydes.[3][4] This method is particularly well-suited for the synthesis of 5-(3-methylphenyl)oxazole.

Mechanistic Rationale:

The reaction employs tosylmethyl isocyanide (TosMIC), a unique C-N-C synthon.[3] The key to its reactivity lies in the acidic α-protons (due to the electron-withdrawing sulfonyl group), the isocyanide functionality, and the p-toluenesulfinic acid group, which serves as an excellent leaving group.[5][6] The mechanism proceeds via a [3+2] cycloaddition pathway:

-

Deprotonation: A base, typically potassium carbonate, deprotonates the α-carbon of TosMIC.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon of 3-methylbenzaldehyde.

-

Cyclization: The intermediate alkoxide attacks the isocyanide carbon in a 5-endo-dig cyclization to form an oxazoline intermediate.[7]

-

Elimination: The base promotes the elimination of p-toluenesulfinic acid, leading to the aromatization of the ring and formation of the final oxazole product.[3][6]

Visualizing the Van Leusen Pathway:

Caption: Van Leusen synthesis of 5-(3-methylphenyl)oxazole.

Experimental Protocol: Synthesis of 5-(3-Methylphenyl)oxazole [3]

-

Preparation: To a stirred solution of 3-methylbenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous methanol, add potassium carbonate (2.0 eq).

-

Reaction: Heat the resulting mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 5-(3-methylphenyl)oxazole.

Field Insights & Optimization:

-

Microwave Acceleration: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes (e.g., 8 minutes) and often leads to higher yields (92-96%).[3][8]

-

Base Selection: While potassium carbonate is standard, other bases like DBU or ion exchange resins can be employed.[2][9] The choice of base can sometimes influence the reaction rate and final purity.

The Robinson-Gabriel Synthesis

One of the oldest and most fundamental methods, the Robinson-Gabriel synthesis, involves the cyclodehydration of a 2-acylamino ketone.[10][11][12] To synthesize a 3-methylphenyl oxazole using this route, the 3-methylphenyl group can be incorporated into either the acyl or the ketone fragment.

Mechanistic Rationale:

The reaction is catalyzed by strong acids, which facilitate two key steps:

-

Enolization/Activation: The acid protonates the carbonyl oxygen of the ketone, promoting enolization. Simultaneously, the amide carbonyl is activated by protonation.

-

Intramolecular Cyclization: The enol oxygen acts as a nucleophile, attacking the activated amide carbonyl carbon to form a five-membered cyclic intermediate (a hemiaminal-like structure).[13]

-

Dehydration: A subsequent dehydration step, driven by the formation of the stable aromatic oxazole ring, yields the final product.[13]

Visualizing the Robinson-Gabriel Pathway:

Caption: Robinson-Gabriel synthesis of a substituted oxazole.

Experimental Protocol: General Procedure using Polyphosphoric Acid (PPA) [3]

-

Preparation: Mix the 2-acylamino ketone substrate (1.0 eq) with polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate).

-

Reaction: Heat the viscous mixture with stirring, for example, to 160°C for 2 hours.

-

Workup: After cooling, carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Field Insights & Optimization:

-

Dehydrating Agents: While concentrated sulfuric acid is the classic reagent, it can lead to charring and low yields.[4][14] Polyphosphoric acid (PPA) often gives cleaner reactions and better yields (50-60%).[3][4] Modern, milder alternatives include trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), and the Burgess reagent.[14]

-

Starting Material Synthesis: The required 2-acylamino ketone precursors can be readily synthesized via methods like the Dakin-West reaction.[10]

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde under anhydrous acidic conditions.[15][16][17] To synthesize a 2-(3-methylphenyl) or 5-(3-methylphenyl) oxazole, one would start with the cyanohydrin of 3-methylbenzaldehyde or use 3-methylbenzaldehyde as the aldehyde component, respectively.

Mechanistic Rationale:

-

Iminochloride Formation: Anhydrous hydrogen chloride reacts with the cyanohydrin to form an iminochloride intermediate.[15]

-

Nucleophilic Attack: The nitrogen of the iminochloride attacks the carbonyl carbon of the second aldehyde.

-

Cyclization & Dehydration: The resulting adduct undergoes an SN2-type cyclization, followed by the loss of water and HCl to yield the aromatic oxazole.[15]

Experimental Protocol: General Procedure [3][15]

-

Preparation: Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) (one of which is derived from 3-methylbenzaldehyde) in anhydrous ether and cool in an ice bath.

-

Reaction: Pass a stream of dry hydrogen chloride gas through the solution until saturation. Allow the mixture to stand for an extended period (e.g., 24 hours), during which the oxazole hydrochloride precipitates.

-

Isolation: Collect the precipitate by filtration and wash with dry ether.

-

Neutralization: Treat the salt with a base (e.g., sodium bicarbonate solution) or boil in alcohol to liberate the free oxazole.

-

Purification: Purify the crude product by recrystallization.

Modern and Catalytic Methodologies

While classical methods are robust, modern organic synthesis has introduced more efficient, selective, and environmentally benign approaches. These methods often rely on transition metal catalysis.

Metal-Catalyzed Syntheses

Transition metals like gold, copper, nickel, and cobalt have emerged as powerful catalysts for constructing the oxazole ring under mild conditions with high functional group tolerance.[3][18]

-

Gold-Catalyzed Synthesis: Gold catalysts can facilitate the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source (like an N-oxide) to produce polysubstituted oxazoles.[9][18]

-

Copper-Catalyzed Oxidative Cyclization: Enamides can undergo a copper(II)-catalyzed oxidative cyclization via vinylic C-H bond functionalization to yield 2,5-disubstituted oxazoles.[9]

-

Nickel-Catalyzed Cross-Coupling: A powerful method for synthesizing 2-substituted and 2,5-disubstituted oxazoles involves the nickel-catalyzed cross-coupling of a 2-methylthio-oxazole precursor with organozinc reagents.[19] This allows for the late-stage introduction of the 3-methylphenyl group.

Visualizing a Catalytic Workflow:

Caption: General workflow for metal-catalyzed oxazole synthesis.

Direct Synthesis from Aldehydes and Serine

An expedient, one-pot method allows for the direct conversion of aldehydes to 2,4-disubstituted oxazoles.[1][20] This approach avoids the need for pre-functionalized starting materials like carboxylic acids.

Mechanistic Rationale:

-

Oxazolidine Formation: 3-Methylbenzaldehyde condenses with serine methyl ester to form an oxazolidine intermediate.

-

Oxidation: The oxazolidine is then oxidized (e.g., with BrCCl₃ and DBU) to a 2,5-dihydrooxazole.

-

Aromatization: This intermediate readily aromatizes to the final 2-(3-methylphenyl)oxazole-4-carboxylate product.

This method is notable for its step economy and mild reaction conditions, making it attractive for rapid library synthesis.[1]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required scale.

| Synthesis Method | Key Reactants | Typical Substituent Position(s) | Advantages | Disadvantages |

| Van Leusen | Aldehyde, TosMIC | 5-position | Mild conditions, high yields, good functional group tolerance.[3][7] | TosMIC is a lachrymator; primarily for 5-substituted oxazoles. |

| Robinson-Gabriel | 2-Acylamino ketone | 2, 4, 5-positions | Readily available starting materials, scalable.[10] | Harsh conditions (strong acid, high temp), potential for low yields.[4][8] |

| Fischer | Cyanohydrin, Aldehyde | 2, 5-positions | One of the earliest methods, straightforward for diaryl oxazoles.[15] | Requires anhydrous conditions, use of gaseous HCl, moderate yields.[3] |

| Metal-Catalyzed | Varies (Alkynes, Enamides) | Varies (highly flexible) | Mild conditions, high efficiency and regioselectivity, broad scope.[9][18] | Catalyst cost and sensitivity, may require inert atmosphere. |

| Aldehyde + Serine | Aldehyde, Serine Ester | 2, 4-positions | Step-economical, mild conditions, no intermediate purification.[1][20] | Limited to 2,4-disubstitution patterns. |

Conclusion and Future Outlook

The synthesis of 3-methylphenyl oxazoles is supported by a rich history of classical reactions and is continuously evolving with the advent of modern catalytic methods. While foundational pathways like the Van Leusen and Robinson-Gabriel syntheses remain highly relevant, the development of transition-metal-catalyzed reactions offers unparalleled efficiency and flexibility for constructing complex, highly substituted analogs.[8][18] Future advancements will likely focus on further improving the sustainability of these syntheses through the use of greener solvents, recoverable catalysts, and flow chemistry platforms, enabling the rapid and efficient production of these vital heterocyclic compounds for applications in medicine and beyond.[4][21]

References

-

Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation | Organic Letters. Available at: [Link]

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]

-

A Direct Synthesis of Oxazoles from Aldehydes | Organic Letters. Available at: [Link]

-

A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis | Taylor & Francis Online. Available at: [Link]

-

A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts | ResearchGate. Available at: [Link]

-

A direct synthesis of oxazoles from aldehydes - PubMed. Available at: [Link]

-

Fischer oxazole synthesis - Wikipedia. Available at: [Link]

-

Fischer oxazole synthesis - Grokipedia. Available at: [Link]

-

Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]

-

Van Leusen Reaction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Available at: [Link]

-

Van Leusen reaction - Wikipedia. Available at: [Link]

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Robinson-Gabriel Synthesis - SynArchive. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

5-Iii) Sem 4 | PDF - Scribd. Available at: [Link]

-

Fischer oxazole synthesis - Semantic Scholar. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 12. synarchive.com [synarchive.com]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A direct synthesis of oxazoles from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Synthesis of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole via Robinson-Gabriel Cyclization

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. The unique electronic and structural properties of the oxazole ring system enable it to serve as a versatile pharmacophore, participating in various non-covalent interactions with biological targets. Consequently, the development of robust and efficient synthetic methodologies for the construction of substituted oxazoles is of paramount importance in medicinal chemistry and drug discovery.

The Robinson-Gabriel synthesis, a classic and reliable method, provides a direct route to 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino-ketones.[1][2] This application note presents a detailed, two-step protocol for the synthesis of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole, a representative member of this important class of compounds. The synthesis commences with the N-acylation of 2-amino-1-phenylethanone to furnish the key 2-acylamino-ketone precursor, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the target oxazole. This guide is designed to provide researchers with a comprehensive and practical framework for the synthesis, including in-depth explanations of the experimental rationale and procedural details.

Overall Synthetic Scheme

Figure 1: Two-step synthesis of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole.

Part 1: Synthesis of N-(2-oxo-2-phenylethyl)-3-methylbenzamide (Precursor)

This initial step involves the formation of an amide bond between 2-amino-1-phenylethanone and 3-methylbenzoyl chloride. Triethylamine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-1-phenylethanone hydrochloride | ≥98% | e.g., Sigma-Aldrich | |

| 3-Methylbenzoyl chloride | ≥98% | e.g., Sigma-Aldrich | Corrosive, handle with care.[3][4][5] |

| Triethylamine (TEA) | ≥99% | e.g., Sigma-Aldrich | Distill from CaH₂ before use. |

| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | |

| 1 M Hydrochloric acid | ACS grade | ||

| Saturated sodium bicarbonate solution | |||

| Brine | |||

| Anhydrous magnesium sulfate | |||

| Round-bottom flask | |||

| Magnetic stirrer | |||

| Dropping funnel | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator |

Experimental Protocol

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-1-phenylethanone hydrochloride (1.0 eq).

-

Dissolution: Suspend the starting material in anhydrous dichloromethane (DCM).

-

Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to liberate the free amine.

-

Acylation: In a separate dropping funnel, dissolve 3-methylbenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-oxo-2-phenylethyl)-3-methylbenzamide as a solid.

Part 2: Robinson-Gabriel Cyclization to 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole

The second and final step is the intramolecular cyclodehydration of the synthesized precursor to form the oxazole ring. Two common and effective methods are presented below. The choice of method may depend on the substrate's sensitivity and the desired reaction conditions.

Method A: Using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful dehydrating agent that facilitates the cyclization under relatively mild conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-(2-oxo-2-phenylethyl)-3-methylbenzamide | Synthesized in Part 1 | ||

| Phosphorus oxychloride (POCl₃) | ≥99% | e.g., Sigma-Aldrich | Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.[6][7][8][9][10] |

| Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | |

| Saturated sodium bicarbonate solution | |||

| Ethyl acetate | ACS grade | ||

| Brine | |||

| Anhydrous sodium sulfate | |||

| Round-bottom flask | |||

| Magnetic stirrer | |||

| Reflux condenser | |||

| Heating mantle |

Experimental Protocol (Method A)

-

Preparation: In a round-bottom flask, dissolve N-(2-oxo-2-phenylethyl)-3-methylbenzamide (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole.

Method B: Using Concentrated Sulfuric Acid in Acetic Anhydride

This classical approach utilizes a strong protic acid to catalyze the cyclization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-(2-oxo-2-phenylethyl)-3-methylbenzamide | Synthesized in Part 1 | ||

| Acetic anhydride | ≥98% | e.g., Sigma-Aldrich | |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | e.g., Sigma-Aldrich | Highly corrosive. Handle with extreme care.[11][12][13][14][15] |

| Saturated sodium bicarbonate solution | |||

| Ethyl acetate | ACS grade | ||

| Brine | |||

| Anhydrous sodium sulfate | |||

| Round-bottom flask | |||

| Magnetic stirrer | |||

| Heating mantle |

Experimental Protocol (Method B)

-

Preparation: To a solution of N-(2-oxo-2-phenylethyl)-3-methylbenzamide (1.0 eq) in acetic anhydride, add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 90-100°C for 30-60 minutes. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired oxazole.

Reaction Mechanism

The Robinson-Gabriel synthesis proceeds through a series of well-defined steps initiated by the activation of the ketone carbonyl group by the dehydrating agent.

Figure 2: Simplified mechanism of the Robinson-Gabriel cyclization.

-

Enolization: The reaction is initiated by the acid-catalyzed enolization of the ketone functionality of the 2-acylamino-ketone precursor.

-

Intramolecular Cyclization: The enol oxygen then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion to form a five-membered oxazoline intermediate.

-

Dehydration: Subsequent protonation of the hydroxyl group in the oxazoline intermediate, followed by the elimination of a water molecule, leads to the formation of the aromatic oxazole ring.

Characterization

The identity and purity of the synthesized N-(2-oxo-2-phenylethyl)-3-methylbenzamide and 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point: To assess the purity of the crystalline products.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

3-Methylbenzoyl chloride, phosphorus oxychloride, and concentrated sulfuric acid are corrosive and should be handled with extreme care.[3][4][5][7][8][9][10][11][12][13][14][15]

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzoyl chloride. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). SAFETY DATA SHEET Sulphuric Acid 96%. Retrieved from [Link]

-

Minnesota Department of Health. (2015, February 2). Material Safety Data Sheet: Sulfuric Acid. Retrieved from [Link]

-

Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

-

Alpha Chemika. (n.d.). PHOSPHORUS OXYCHLORIDE Extra Pure. Retrieved from [Link]

-

ChemSupply Australia. (2018, April). Safety Data Sheet - SULFURIC ACID 15-51%. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Retrieved from [Link]

- Phukan, K. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of ChemTech Research, 6(7), 3628-3634.

- Jacobs, W. A., & Heidelberger, M. (1917). METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Journal of the American Chemical Society, 39(7), 1435–1444.

- Vishwanatha, T. M., & Sureshbabu, V. V. (2015). Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis including peptides. RSC Advances, 5(28), 21855-21872.

-

Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts. Retrieved from [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

- Legnani, L., & Morandi, B. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine.

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. opcw.org [opcw.org]

- 9. my.airliquide.com [my.airliquide.com]

- 10. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%) [chemicalsafety.ilo.org]

- 13. epawebapp.epa.ie [epawebapp.epa.ie]

- 14. health.state.mn.us [health.state.mn.us]

- 15. chemsupply.com.au [chemsupply.com.au]

Application Note: High-Efficiency Liquid Scintillation Counting Using 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole

Executive Summary

This application note details the protocol for utilizing 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole (herein referred to as 3-Me-PPO ) as a primary scintillator in Liquid Scintillation Counting (LSC). While 2,5-Diphenyloxazole (PPO) remains the industry standard, the methylated derivative 3-Me-PPO offers distinct advantages in specific organic solvents, particularly regarding solubility limits and reduced crystallization at low temperatures. This guide is designed for researchers in drug development (ADME/Tox) and high-energy physics requiring robust, high-load scintillation cocktails.

Technical Background & Mechanism

The Role of the Primary Scintillator

In LSC, the "primary scintillator" is the critical link between the solvent and the photon detector. The solvent (e.g., Toluene, Pseudocumene, or LAB) captures the energy from the radioactive decay particle (

3-Me-PPO acts as the primary fluor. It accepts excitation energy from the solvent via non-radiative Förster resonance energy transfer (FRET) and de-excites by emitting UV photons (typically

Structural Advantage

The addition of a methyl group at the meta position of the phenyl ring introduces steric asymmetry.

-

PPO (Standard): High symmetry leads to tight crystal packing, limiting solubility in some alkyl-benzene solvents and increasing the risk of precipitation in chilled counters.

-

3-Me-PPO (Target): The methyl group disrupts crystal packing, allowing for higher concentration loading (up to 10-15 g/L in specific cases) without precipitation. This is crucial for detecting low-energy isotopes (e.g.,

H) where high solvent-to-fluor energy transfer efficiency is required.

Scintillation Mechanism Diagram

Figure 1: Energy transfer pathway in the LSC cocktail. 3-Me-PPO functions as the Primary Acceptor.

Experimental Protocols

Protocol A: Preparation of the Scintillation Cocktail

Objective: Create a stable, high-efficiency cocktail for counting

Materials:

-

Primary Scintillator: 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole (>99% purity).

-

Secondary Scintillator: 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) or bis-MSB.

-

Solvent: Toluene (HPLC Grade) or Linear Alkylbenzene (LAB) for safer handling.

-

Surfactant (Optional): Triton X-100 (if aqueous samples are used).

Step-by-Step Procedure:

-

Solvent Preparation:

-

In a clean, dry amber glass bottle, measure 1.0 Liter of the chosen solvent.

-

Note: If using Toluene, perform all steps in a fume hood.

-

-

Primary Fluor Addition (The Critical Step):

-

Weigh 4.0 g of 3-Me-PPO.

-

Add slowly to the solvent while stirring magnetically.

-

Observation: Unlike standard PPO which may require heating to dissolve fully in LAB, 3-Me-PPO should dissolve rapidly at room temperature (

C).

-

-

Secondary Fluor Addition:

-

Weigh 0.1 g to 0.3 g of POPOP (or bis-MSB).

-

Add to the solution.

-

Stir for 30 minutes until the solution is perfectly clear. Any turbidity indicates incomplete dissolution or moisture contamination.

-

-

Degassing (Recommended for Low-Level Counting):

-

Sparge the cocktail with Nitrogen (

) gas for 10 minutes to remove dissolved Oxygen. -

Reason: Oxygen is a potent quencher of the triplet states in oxazole scintillators.

-

-

Storage:

-

Store in the dark at room temperature. 3-Me-PPO is UV-stable but long-term exposure to fluorescent lab lighting can induce photo-oxidation.

-

Protocol B: Determination of Counting Efficiency & Quench Correction

Objective: Validate the cocktail's performance against standard PPO.

Workflow Diagram:

Figure 2: Quality Control workflow for validating the scintillator batch.

Procedure:

-

Sample Set: Prepare 10 scintillation vials containing 10 mL of the 3-Me-PPO cocktail.

-

Internal Standard: Add a known activity of standard (e.g., 50,000 DPM of

H-Toluene) to each vial. -

Quench Curve Generation: Add increasing amounts of a chemical quencher (Nitromethane or Carbon Tetrachloride) to vials 2 through 10 (e.g., 10, 20, 30... 100

L). Vial 1 is the "Unquenched Standard." -

Counting: Count each vial for 5 minutes.

-

Calculation:

-

Comparison: Plot Efficiency vs. the Quench Parameter (tSIE or SIS provided by the instrument). The 3-Me-PPO curve should show a shallower slope compared to PPO if the solubility allows for higher loading, providing better resistance to quenching.

Performance Data Comparison

The following table highlights the theoretical and observed differences between the standard PPO and the 3-Me-PPO derivative.

| Parameter | Standard PPO (2,5-Diphenyloxazole) | 3-Me-PPO (2-(3-Methylphenyl)-5-phenyl-1,3-oxazole) | Impact on Application |

| Solubility (Toluene) | ~240 g/L | >300 g/L | Higher loading allows smaller detectors or better energy capture. |

| Solubility (LAB) | Moderate (often requires heating) | High (Cold soluble) | Easier prep; reduced risk of crystallization in chilled counters. |

| Emission Max | 360-365 nm | 365-375 nm (Red-shifted) | Better match for modern PMT quantum efficiency curves; less self-absorption. |

| Stokes Shift | Moderate | Larger | Reduced self-absorption leads to better light collection in large volumes. |

| Melting Point | 70-72 °C | Lower / Eutectic tendency | Improves liquid phase stability. |

Troubleshooting & Optimization

Issue: Low Counting Efficiency

-

Cause 1: Oxygen Quenching.

-

Fix: Re-sparge the cocktail with Nitrogen.[1] Oxygen reduces the pulse height significantly.

-

-

Cause 2: Phase Separation. [2]

-

Fix: If using aqueous samples, the ratio of surfactant (Triton X-100) to solvent is incorrect. For 3-Me-PPO in Toluene, a 2:1 Toluene:Triton ratio is a good starting point for holding up to 10% water.

-

Issue: Chemiluminescence

-

Symptom: High background counts that decay over time.

-

Cause: Reaction between alkaline tissue solubilizers and the oxazole ring or solvent impurities.

-

Fix: Acidify the sample slightly (acetic acid) before adding the cocktail, or wait 24 hours in the dark before counting ("dark adapt").

References

- Horrocks, D. L. (1974). Applications of Liquid Scintillation Counting. Academic Press.

- Knoll, G. F. (2010). Radiation Detection and Measurement. Wiley.

Sources

Optimizing concentration of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole in toluene

Application Note & Protocol

Topic: A Validated Spectrophotometric Protocol for Optimizing the Concentration of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole in Toluene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive methodology for determining and optimizing the working concentration of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science, using toluene as the solvent. The protocol is centered around UV-Visible (UV-Vis) spectrophotometry, a widely accessible and reliable analytical technique.[1][2] The core objective is to establish a linear relationship between absorbance and concentration, as described by the Beer-Lambert Law, to identify a concentration range that ensures solubility, prevents compound aggregation, and provides a robust signal for downstream applications such as high-throughput screening (HTS) and quantitative structure-activity relationship (QSAR) studies. This guide details the scientific rationale behind each step, from material selection to data interpretation, ensuring a reproducible and self-validating workflow.

Scientific Principles & Background

The Compound: 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole

2-(3-Methylphenyl)-5-phenyl-1,3-oxazole belongs to the oxazole class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom.[3][4] These scaffolds are prevalent in numerous biologically active molecules and are explored for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5][6] The structure of the title compound features two phenyl rings and a methyl substituent, rendering it largely non-polar and hydrophobic.

Rationale for Solvent Selection: Toluene

The principle of "like dissolves like" governs the selection of an appropriate solvent. Given the aromatic and non-polar nature of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole, toluene, an aromatic hydrocarbon, is an excellent solvent choice. The dissolution process is facilitated by favorable van der Waals forces and potential π-π stacking interactions between the aromatic rings of the solute and the solvent.[7] This strong solute-solvent interaction is critical for achieving the concentrations required for biological assays and material science applications.

The Beer-Lambert Law: A Foundation for Quantification

The quantification of the compound relies on the Beer-Lambert Law, a fundamental principle in absorption spectroscopy.[2][8] The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A = εbc

Where:

-

A is the absorbance (unitless).

-

ε (epsilon) is the molar absorptivity, a constant unique to the molecule at a specific wavelength (M⁻¹cm⁻¹).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (M).

By systematically measuring the absorbance of known concentrations, a calibration curve can be constructed to define a linear dynamic range. This range is essential for accurately determining the concentration of unknown samples or for selecting an optimal, reproducible concentration for further experiments.[8]

Materials and Equipment

| Category | Item | Specifications |

| Chemicals | 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole | >98% purity |

| Toluene | Anhydrous, ≥99.8% (Spectrophotometric Grade) | |

| Apparatus | Analytical Balance | 4-decimal place accuracy (± 0.0001 g) |

| Volumetric Flasks (Class A) | 10 mL, 25 mL, 50 mL | |

| Micropipettes (Calibrated) | P1000, P200, P20 | |

| Vortex Mixer | Standard laboratory model | |

| Ultrasonic Bath | Standard laboratory model | |

| Instrumentation | UV-Vis Spectrophotometer | Dual-beam, capable of wavelength scanning |

| Quartz Cuvettes | 1 cm path length, matched pair |

Pre-Protocol Considerations & Safety

-

Safety First: Toluene is a volatile and flammable organic solvent with associated health risks. All handling of toluene and the prepared solutions must be performed inside a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for both toluene and the oxazole compound before beginning any work. Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.

-

Compound Purity: The purity of the 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole will directly impact the accuracy of the molar absorptivity calculation. Use the highest purity compound available.

-

Solvent Quality: Use spectrophotometric grade toluene to minimize background absorbance in the UV region. Solvents not intended for spectroscopy can contain impurities that absorb UV light, leading to inaccurate results.[8]

-

Instrument Warm-up: Allow the spectrophotometer's lamps (deuterium and tungsten) to warm up for at least 30 minutes before use to ensure a stable output.

Experimental Workflow Diagram

The overall process for determining the optimal concentration is outlined below.

Caption: Experimental workflow for concentration optimization.

Detailed Experimental Protocols

Protocol Part A: Determination of Maximum Absorbance Wavelength (λmax)

Causality: Every compound has a unique absorption spectrum.[1] To achieve maximum sensitivity and minimize the signal-to-noise ratio, all subsequent absorbance measurements should be performed at the wavelength where the compound absorbs light most strongly (λmax).[9]

-

Prepare a Preliminary Solution: Prepare a ~50 µM solution of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole in toluene.

-

Prepare a Blank: Fill one quartz cuvette with spectrophotometric grade toluene. This will be used as the reference.

-

Zero the Instrument: Place the blank cuvette in both the reference and sample holders of the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

-

Scan the Sample: Replace the blank in the sample holder with the cuvette containing the ~50 µM solution.

-

Perform Wavelength Scan: Scan the sample from 400 nm down to 200 nm.

-

Identify λmax: The instrument software will generate an absorption spectrum. Identify the wavelength corresponding to the highest peak; this is the λmax. For aromatic systems like this oxazole, expect strong absorption in the 250-350 nm range.

Protocol Part B: Preparation of Stock and Standard Solutions

Causality: A precisely prepared stock solution is the foundation for creating accurate serial dilutions. Using Class A volumetric flasks and calibrated pipettes minimizes measurement errors, ensuring the trustworthiness of the resulting calibration curve.

-

Prepare 1 mM Stock Solution:

-

Accurately weigh approximately 23.53 mg of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole (MW = 235.29 g/mol ) using an analytical balance.

-

Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

-

Add approximately 70 mL of toluene and sonicate for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Carefully add toluene to the calibration mark. Cap and invert the flask 15-20 times to ensure homogeneity. This is your 1 mM Stock Solution .

-

-

Prepare Serial Dilutions (Standards):

-

Label a series of 10 mL volumetric flasks from 1 to 7.

-

Using the 1 mM Stock Solution, prepare a 100 µM intermediate solution by pipetting 1 mL of stock into a 10 mL volumetric flask and diluting to the mark with toluene.

-

Perform a serial dilution as described in the table below to generate a range of standard concentrations.

-

| Flask # | Starting Solution | Volume of Starting Solution (mL) | Final Volume (mL) | Final Concentration (µM) |

| 1 | 100 µM Intermediate | 1.0 | 10 | 10.0 |

| 2 | 100 µM Intermediate | 0.8 | 10 | 8.0 |

| 3 | 100 µM Intermediate | 0.6 | 10 | 6.0 |

| 4 | 100 µM Intermediate | 0.4 | 10 | 4.0 |

| 5 | 100 µM Intermediate | 0.2 | 10 | 2.0 |

| 6 | 100 µM Intermediate | 0.1 | 10 | 1.0 |

| 7 (Blank) | Toluene | - | 10 | 0.0 |

Protocol Part C: Generating the Calibration Curve

Causality: This protocol part directly applies the Beer-Lambert Law to create an empirical model linking absorbance to concentration. A high-quality calibration curve is the primary tool for validating the method and defining the usable concentration range.

-

Set Spectrophotometer Wavelength: Set the instrument to measure absorbance at the predetermined λmax.

-

Blank the Instrument: Use the "Blank" solution (Flask #7, pure toluene) to zero the absorbance reading (A = 0.000).

-

Measure Standards:

-

Starting with the most dilute solution (Flask #6), rinse a quartz cuvette twice with a small amount of the solution before filling it.

-

Wipe the outside of the cuvette with a lint-free tissue (e.g., Kimwipe).

-

Place the cuvette in the sample holder and record the absorbance.

-

Repeat this process for all standards, moving from lowest to highest concentration.

-

Perform each measurement in triplicate to ensure precision.

-

Data Analysis and Interpretation

Constructing the Calibration Curve

-

Tabulate Data: Organize your data with the average absorbance for each corresponding concentration.

-

Plot Data: Create a scatter plot with Concentration (µM) on the x-axis and Average Absorbance on the y-axis.

-

Perform Linear Regression: Apply a linear trendline to the data points. The resulting equation will be in the form y = mx + c , where 'm' is the slope (related to molar absorptivity) and 'c' is the y-intercept.

-

Assess Linearity: The coefficient of determination, R² , must be calculated. For a reliable calibration curve, the R² value should be ≥ 0.995 . An R² value below this may indicate pipetting errors, solution instability, or that the concentration range exceeds the linear response of the instrument.

Sample Data Table

| Concentration (µM) | Absorbance (Rep 1) | Absorbance (Rep 2) | Absorbance (Rep 3) | Average Absorbance |

| 1.0 | 0.098 | 0.101 | 0.100 | 0.100 |

| 2.0 | 0.201 | 0.198 | 0.203 | 0.201 |

| 4.0 | 0.405 | 0.401 | 0.403 | 0.403 |

| 6.0 | 0.602 | 0.609 | 0.605 | 0.605 |

| 8.0 | 0.810 | 0.805 | 0.808 | 0.808 |

| 10.0 | 1.005 | 1.011 | 1.008 | 1.008 |

(Note: This is example data for illustrative purposes only.)

Defining the Optimal Concentration Range

The "optimal" concentration is application-dependent but should always fall within the validated linear dynamic range of the calibration curve.

-

For Quantitative Analysis: Any concentration that yields an absorbance between the lowest standard (~0.1) and the highest standard (~1.0) is suitable. Absorbance values above ~1.2 can be unreliable due to stray light effects in many spectrophotometers.

-

For High-Throughput Screening (HTS): The goal is often to use the highest possible concentration that remains soluble and provides a strong signal without causing issues like compound precipitation upon dilution into aqueous assay buffers.[10] A good starting point would be a concentration that gives an absorbance of ~0.8-1.0 in pure toluene.

-

Solubility Limit: Visually inspect your highest concentration standard. If any cloudiness or precipitate is observed, the solubility limit has been exceeded. The optimal concentration must be below this point.

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor R² value (<0.995) | Pipetting or dilution errors. | Recalibrate pipettes. Prepare fresh standards, ensuring careful technique. |

| Compound instability or precipitation. | Visually inspect solutions. If unstable, prepare fresh daily. Consider a lower concentration range. | |

| High y-intercept (>0.05) | Contaminated solvent or dirty cuvettes. | Use fresh, spectrophotometric grade toluene. Thoroughly clean cuvettes with an appropriate solvent. |

| Absorbance is unstable/drifting | Instrument lamps not warmed up. | Allow the instrument to stabilize for at least 30 minutes. |

| Air bubbles in the cuvette. | Tap the cuvette gently to dislodge bubbles before measurement. |

Conclusion

This application note provides a robust, validated protocol for optimizing the concentration of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole in toluene. By carefully determining the λmax and constructing a linear calibration curve using UV-Vis spectrophotometry, researchers can confidently select a working concentration that is soluble, reproducible, and suitable for a wide array of scientific applications. Adherence to the principles of causality and best practices outlined herein will ensure high-quality, reliable data in drug discovery and materials science research.

References

- Solubility test for Organic Compounds. (2024, September 24).

- Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Solubility. Chemistry Online @ UTSC.

- Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (n.d.). Analytical Chemistry - ACS Publications.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom.org.

- Solubility of Organic Compounds. (2023, August 31).

- 2-Methyl-5-Phenyl-1,3-Oxazole. (n.d.). PubChem.

- Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate.

- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks.

- UV-Visible Spectroscopy. (2022, August 28). Chemistry LibreTexts.

- Ponomarev, O., Surov, Y., et al. (1997, June 1). Intramolecular interactions in series of oxazole, oxadiazole, and triazole derivatives.Chemistry of Heterocyclic Compounds.

- Ponomarev, O. A., Surov, Y. N., et al. (1997, June 25). Intramolecular interactions in series of oxazole, oxadiazole, and triazole derivatives.Chemistry of Heterocyclic Compounds.

- How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio.

- A Comprehensive Review of UV-visible spectroscopy. (2025, May 10). International Journal of Pharmaceutical Research and Applications.

- Joshi, S., Bisht, A. S., & Juyal, D. S. (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.The Pharma Innovation Journal.

- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (n.d.).

- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Egyptian Journal of Basic and Applied Sciences.

- Joshi, S., Bisht, A. S., & Juyal, D. S. (2017). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review.The Pharma Innovation Journal.

Sources

- 1. longdom.org [longdom.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. chemmethod.com [chemmethod.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. technologynetworks.com [technologynetworks.com]

- 10. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]

Application Note: Phenyl-Oxazoles in Fluorescence Microscopy and Imaging

Part 1: Introduction & Photophysical Principles[1][2]

Phenyl-oxazoles are a class of organic fluorophores characterized by an oxazole ring substituted with phenyl groups. While historically dominant in nuclear physics as scintillators (due to their high quantum yield and fast decay times), they have evolved into critical tools for Fluorescence Lifetime Imaging Microscopy (FLIM) calibration and the development of environment-sensitive probes for lipid droplets and amyloid fibrils.

The Two Classes of Phenyl-Oxazoles in Imaging

-

The Standards (PPO & POPOP):

-

PPO (2,5-diphenyloxazole): A primary scintillator with peak emission

360-380 nm. Used in anisotropy studies and as a UV-excitable reference. -

POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene): A secondary scintillator with peak emission

410-420 nm. Crucially, POPOP exhibits a single-exponential fluorescence decay that is viscosity-dependent, making it the "Gold Standard" for calibrating FLIM systems.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

-

The Sensors (ESIPT Derivatives):

-

Modern derivatives, such as 2-(2'-hydroxyphenyl)oxazole , exploit Excited-State Intramolecular Proton Transfer (ESIPT) . Upon excitation, these molecules undergo a rapid proton transfer, emitting from a keto-tautomer state. This results in a massive Stokes Shift (>150 nm), eliminating self-quenching and allowing "wash-free" imaging of biological targets like lipid droplets.

-

Mechanism: ESIPT and Large Stokes Shift

The following diagram illustrates the ESIPT mechanism common to phenyl-oxazole biosensors, which allows for high signal-to-noise ratio in biological samples.

Caption: ESIPT mechanism in hydroxyphenyl-oxazoles. The structural rearrangement in the excited state leads to a large redshift in emission, separating it from the excitation line.

Part 2: Photophysical Properties & Selection Guide

The following table summarizes the key properties of standard and novel phenyl-oxazoles.

| Compound | Type | Ex Max (nm) | Em Max (nm) | Stokes Shift | Quantum Yield | Primary Application |

| PPO | Standard | 300-310 | 360-370 | ~60 nm | ~1.0 | Scintillation, Anisotropy Ref |

| POPOP | Standard | 360 | 410-420 | ~50 nm | 0.93 | FLIM Calibration , Scintillation |

| HP-Oxazole | ESIPT Probe | 330-380 | 450-550 | >100 nm | 0.4 - 0.7 | Lipid Droplet Imaging (Wash-free) |

| Benzoxazole | Intercalator | 490 | 510 | ~20 nm | 0.3 (Bound) | DNA/Amyloid Detection (e.g., YO-PRO) |

Part 3: Detailed Experimental Protocols

Protocol A: FLIM Instrument Calibration with POPOP

Purpose: To validate the timing accuracy of Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain FLIM systems. POPOP is preferred because its lifetime (

Materials:

-

POPOP (Scintillation grade, >99%).

-

Ethanol (Spectroscopic grade).

-

Glycerol (Anhydrous).

-

Quartz cuvettes or glass-bottom dishes.

Workflow:

-

Stock Preparation: Dissolve POPOP in Ethanol to create a 1 mM Stock Solution . (Note: POPOP has limited solubility in pure water).

-

Lifetime Tuning Series: Prepare three standards to test instrument linearity:

-

Standard 1 (Fast): Dilute Stock 1:1000 in 100% Ethanol . (

ns). -

Standard 2 (Medium): Dilute Stock 1:1000 in 50:50 Ethanol:Glycerol . (

ns). -

Standard 3 (Slow): Dilute Stock 1:1000 in 100% Glycerol . (

ns). -

Note: Exact lifetimes depend on temperature; measure at 20°C.[1]

-

-

Acquisition:

-

Excitation: 375 nm or 405 nm pulsed laser (Two-photon: 720-750 nm).

-

Emission Filter: 420/40 nm bandpass.

-

Collect >10,000 photons per pixel (for fitting) or >100,000 photons (for phasor analysis).

-

-

Analysis:

-

Fit the decay curve to a mono-exponential model :

. -

Validation Criteria: The

value of the fit should be between 0.9 and 1.2. If

-

Protocol B: Wash-Free Lipid Droplet Imaging (ESIPT Probes)

Purpose: To image lipid droplets (LDs) in live or fixed cells with high contrast and zero background, utilizing the environment-sensitivity of phenyl-oxazole derivatives (e.g., 2-(2'-hydroxyphenyl)-5-phenyloxazole).

Mechanism: These probes are non-fluorescent (or blue-emitting) in polar solvents (cytosol) but become intensely fluorescent (yellow/orange) inside the hydrophobic core of lipid droplets due to ESIPT stabilization.

Workflow Diagram:

Caption: Wash-free workflow for lipid droplet imaging. The "No Wash" step is possible because the probe is quenched in the aqueous media.

Step-by-Step:

-

Preparation: Seed HeLa or Adipocyte cells on glass-bottom dishes.

-

Staining:

-

Dilute the phenyl-oxazole probe stock (1 mM in DMSO) to 1 µM in pre-warmed culture media (phenol-red free preferred).

-

Replace cell media with the staining solution.[2]

-

Incubate for 15–30 minutes at 37°C.

-

-

Imaging (Live):

-

Do not wash. The background fluorescence in media is negligible due to water quenching.

-

Excitation: 405 nm (exploiting the large Stokes shift).

-

Emission: Collect 480–550 nm (Green/Yellow channel).

-

Tip: Co-stain with MitoTracker Deep Red (644/665 nm) for dual-color imaging; the large Stokes shift of the oxazole prevents crosstalk.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal (FLIM) | Oxygen Quenching | POPOP is sensitive to dissolved oxygen. Degas solvents with N2 or Argon for 10 mins before measuring standards. |

| Multi-exponential Decay (POPOP) | Contamination or Aggregation | Ensure stock is fully dissolved. If using water mixtures, keep Ethanol >20% to prevent micro-precipitation. |

| High Background (Lipid Stain) | Probe Overloading | Reduce concentration to 0.5 µM. High concentrations can force fluorescence in membranes/cytosol. |